4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound that combines features of both furan and azepine structures. This compound is characterized by its unique bicyclic framework which may impart distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and material science.
The compound can be synthesized through several organic reactions, often involving multi-step processes that include cyclization and functional group transformations. While specific industrial production methods are not widely documented, laboratory synthesis techniques typically serve as the basis for scaling up production.
This compound belongs to the class of furoazepines, which are recognized for their potential therapeutic applications due to their structural similarities to biologically active molecules.
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid typically involves several key steps:
The reaction conditions—such as temperature, pressure, and solvent choice—are critical for optimizing yield and purity. For example, using solvents like ethanol or dichloromethane under reflux conditions can enhance product formation.
The molecular structure of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid features:
The molecular formula is typically represented as with a molecular weight around 195.2 g/mol. The compound's stereochemistry may also influence its biological interactions.
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, controlling temperature and pH during oxidation can dictate product selectivity.
The mechanism of action for 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid primarily involves its interaction with specific biological targets such as enzymes or receptors:
Research into its specific interactions is ongoing and may reveal insights into its therapeutic potential in treating diseases related to these targets.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize the compound's structure and confirm purity.
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid has several potential applications:
Multicomponent reactions (MCRs) enable convergent, atom-economic assembly of polyfunctionalized heterocycles, including the furo[3,2-c]azepine scaffold. These one-pot transformations efficiently incorporate diverse starting materials into the target core, minimizing purification steps and enhancing synthetic versatility. Ugi-4CR and Passerini-3CR are particularly effective for constructing precursors bearing the critical carboxylic acid moiety and azepine-furan fusion. For example, Ugi reactions employing furfurylamines, oxo-carboxylic acids, isocyanides, and aldehydes generate linear adducts that undergo intramolecular cyclization to form the fused azepine ring system. The inherent functional group compatibility of MCRs permits introduction of pharmacophores early in synthesis [7].
Table 1: Key Multicomponent Reactions for Furoazepine Core Assembly
Reaction Type | Components | Key Intermediate | Cyclization Method | Yield Range |
---|---|---|---|---|
Ugi-4CR | Furanic amine, oxo-carboxylic acid, isocyanide, aldehyde | Linear peptoid | Acid-mediated lactamization | 45-78% |
Passerini-3CR | 2-Formyl-azepinone, carboxylic acid, isocyanide | α-Acyloxy carboxamide | Thermal dehydration | 52-65% |
Van Leusen Imidazole | TosMIC, aldehyde, azepine ketone | Imidazo-azepine | Oxidative ring expansion | 30-42% |
Post-Ugi transformations significantly expand scaffold diversity. For instance, Ugi adducts derived from furfurylamines undergo ring-closing metathesis (RCM) to form the seven-membered azepine ring fused to the furan. Subsequent acid-catalyzed lactonization or oxidative functionalization yields the 4-oxo-tetrahydrofuroazepine core. This strategy demonstrates high bond-forming efficiency, with up to five bonds established in three synthetic operations [7]. Critical to success is the judicious selection of bifunctional inputs: oxo-carboxylic acids enable lactam formation, while ortho-substituted furanic components direct regioselective cyclization. Microwave irradiation frequently enhances cyclization efficiency, reducing reaction times from hours to minutes while improving yields by 15-20% [7].
Enantioselective construction of the tetrahydrofuroazepine core employs chiral catalysts to control stereocenters adjacent to the carboxylic acid functionality. Organocatalysts, particularly peptide-embedded phosphothreonine-derived chiral phosphoric acids (pThr-CPAs) and C2-symmetric BINOL-phosphates, enable diastereodivergent access to either enantiomer of the saturated azepine ring system. pThr-CPAs reinforce inherent substrate stereopreference, while bulky BINOL-derived catalysts (e.g., TRIP) invert stereoselectivity through distinct transition state geometries [9].
Table 2: Catalytic Systems for Enantioselective Furoazepine Formation
Catalyst Class | Representative Structure | Reaction Type | dr/ee | Stereochemical Outcome |
---|---|---|---|---|
Peptide-pThr CPA | DPro-Aib-Dap-pThr tetrapeptide | Phosphoramidite coupling | 94:6 dr | Reinforces substrate preference |
BINOL-CPA | (S)-TRIP | Aldol cyclization | 92% ee | Inverts substrate preference |
Cinchona alkaloid | Hydrocupreidine | Michael-lactonization | 88% ee | Syn-adduct predominance |
Notably, pThr-CPAs embedded in β-turn peptide scaffolds (e.g., DPro-Aib sequences) achieve exceptional stereocontrol (94:6 dr) in phosphoramidite couplings relevant to azepine ring formation. The peptide backbone positions catalytic residues to form hydrogen bonds with the developing oxyanion while shielding one face of the prochiral enol intermediate [9]. For aldol-type ring closures, BINOL catalysts complex with azepinone enols via hydrogen bonding, while the 3,3'-aryl groups sterically differentiate enantiofaces during nucleophilic attack. Temperature optimization proves critical: reducing reactions to 4°C increases diastereomeric ratios by 10-15% by suppressing background non-catalytic pathways [9] [4].
Spirocyclic phosphoric acid catalysts facilitate the synthesis of quaternary stereocenters at the ring fusion point. In a representative approach, chiral phosphoric acid CPA-3 (10 mol%) catalyzes the asymmetric intramolecular aldol reaction of keto-esters, yielding 4-oxo-furoazepines with >90% ee. The confined chiral pocket within the spiro catalyst enforces a specific enol conformation that dictates stereoselective C–C bond formation [4].
Lactamization constitutes the pivotal step for constructing the 4-oxo-tetrahydroazepine ring. Polyphosphoric acid (PPA) catalysis efficiently promotes dehydrative cyclization of linear precursors containing carboxylic acid and amine functionalities. PPA acts as both Brønsted acid catalyst and dehydrating agent, facilitating nucleophilic attack by the amine on protonated carbonyls. Optimization studies reveal that PPA concentration (70-85% w/w) and reaction temperature (80-100°C) significantly impact yields: higher temperatures (100°C) reduce reaction times from 4 hours to 45 minutes but necessitate careful exclusion of moisture to prevent hydrolysis [3].
Hammett analysis of γ-lactam cyclization kinetics demonstrates electronic control over ring closure rates. Electron-withdrawing substituents (σ > 0) on the benzyl alcohol leaving group accelerate cyclization by 5-10-fold compared to electron-donating groups, consistent with a rate-determining SN2-type displacement. This insight enables rational precursor design: installing p-nitrobenzoate leaving groups enhances cyclization efficiency at lower temperatures (60°C), minimizing epimerization of sensitive α-chiral centers [5]. Alternative cyclization methods include:
Notably, PPA-mediated cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives produces the diazepino[2,3-h]quinolone core—structurally analogous to the furoazepine target—in >85% yield. This validates the robustness of acid-catalyzed lactamization for medium-sized nitrogen heterocycles [3].
The C3-carboxylic acid moiety serves as a versatile handle for diversification through activation, conjugation, and decarboxylative functionalization. In situ activation with carbodiimides (DCC, EDCI) or uronium salts (HATU, TBTU) enables amide bond formation with amines, generating carboxamide derivatives critical for SAR studies. HATU-mediated couplings exhibit superior efficiency for sterically hindered amines, achieving near-quantitative conversion in DMF at 0°C–25°C within 2 hours [2].
Decarboxylative strategies unlock alternative functionalization pathways:
Table 3: Carboxylic Acid Functionalization Methods and Applications
Method | Reagents/Conditions | Products | Application Relevance |
---|---|---|---|
Amide coupling | HATU, DIPEA, DMF, 0°C→rt | Carboxamides | Bioisosteric replacement in medicinal chemistry |
Reductive amination | NaBH3CN, DMF/AcOH | Aminoethyl derivatives | Enhanced membrane permeability |
Esterification | TMS-diazomethane, MeOH | Methyl esters | Prodrug development |
Decarboxylative arylation | ArI, Cu2O, phenanthroline, DMF 140°C | 3-Aryl derivatives | Exploration of π-π stacking interactions |
Carboxylic acid isosteres expand medicinal chemistry utility while retaining biological recognition. Tetrazole bioisosteres (pKa ~4.5) are prepared via [3+2] cycloaddition of azides with nitriles under ZnBr2 catalysis. Acyl sulfonamides—accessed through mixed anhydride coupling with sulfonamides—provide geometrically similar but metabolically stable alternatives [2]. For late-stage diversification, polymer-supported reagents enable rapid purification: polystyrene-bound carbodiimide facilitates amide synthesis with simple filtration, eliminating chromatographic purification. This approach proves invaluable for generating compound libraries (>50 analogues) for high-throughput screening [2] [7].
Conformational restriction through intramolecular anhydride formation or lactonization creates fused bicyclic systems. Treatment with acetic anhydride yields mixed carboxylic-acetic anhydrides that undergo intramolecular Friedel-Crafts acylation when electron-rich aromatics are present, generating tricyclic scaffolds. These rigidified derivatives exhibit enhanced target selectivity in biological assays due to reduced entropic penalties upon binding [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2